molecular formula C19H25FN6O B6117616 7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane

7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane

货号 B6117616
分子量: 372.4 g/mol
InChI 键: CDGGWGOAKSJUAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and biological activities.5]decane.

作用机制

The mechanism of action of 7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been proposed that this compound acts as a modulator of GABA-A receptors, which are responsible for the inhibitory neurotransmission in the central nervous system. This compound may also interact with voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to possess anticonvulsant properties, which may be attributed to its ability to modulate GABA-A receptors. Additionally, this compound has been shown to possess anxiolytic and analgesic properties.

实验室实验的优点和局限性

The advantages of using 7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane in lab experiments include its potential as a lead compound for the development of new drugs. This compound has been shown to exhibit biological activity against a range of targets, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.

未来方向

There are several future directions for the research on 7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane. These include:
1. Further investigation into the mechanism of action of this compound, particularly its interactions with GABA-A receptors, voltage-gated sodium channels, and calcium channels.
2. Synthesis of analogs of this compound to explore structure-activity relationships and identify more potent and selective compounds.
3. Exploration of the potential of this compound as a treatment for neurological disorders, such as epilepsy, anxiety, and pain.
4. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound to optimize its use as a drug candidate.
5. Development of new synthetic methods for the preparation of this compound and its analogs to improve their availability and scalability.
In conclusion, 7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane is a synthetic compound with potential applications in the field of medicinal chemistry. This compound has been shown to exhibit biological activity against a range of targets and possess anticonvulsant, anxiolytic, and analgesic properties. Further research is needed to fully understand the mechanism of action of this compound and explore its potential as a lead compound for the development of new drugs.

合成方法

The synthesis of 7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of 2-bromoethylamine hydrobromide with 1H-tetrazole in the presence of a base to form 2-(1H-tetrazol-1-yl)ethylamine. This intermediate is then reacted with 2-(2-fluorobenzyl)malononitrile in the presence of a base to form 7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane. The final product is obtained after purification by column chromatography.

科学研究应用

7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane has potential applications in the field of medicinal chemistry as a lead compound for the development of new drugs. This compound has been shown to exhibit biological activity against a range of targets, including GABA-A receptors, voltage-gated sodium channels, and calcium channels. Additionally, this compound has been shown to possess anticonvulsant, anxiolytic, and analgesic properties.

属性

IUPAC Name

1-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(tetrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN6O/c20-17-5-2-1-4-16(17)12-24-9-3-7-19(13-24)8-11-25(14-19)18(27)6-10-26-15-21-22-23-26/h1-2,4-5,15H,3,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGGWGOAKSJUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)CCN3C=NN=N3)CN(C1)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。